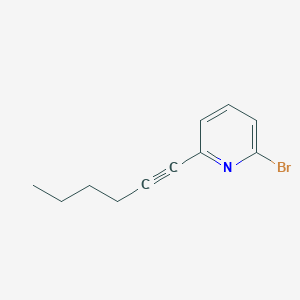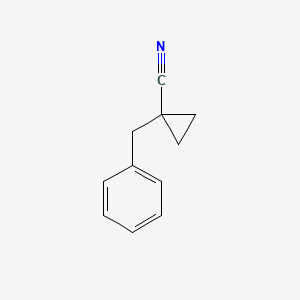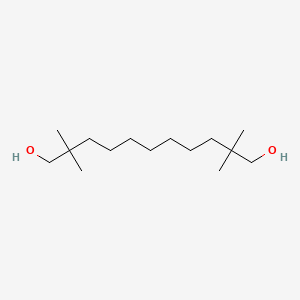
N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide: is an organic compound with the molecular formula C12H16N2O3. It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group. This compound is notable for its tert-butyl and methyl substituents on the nitrogen atom and a nitro group on the para position of the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of p-nitrobenzoyl chloride with tert-butylamine and methylamine. This reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of N-tert-butyl-N-methyl-p-nitrobenzamide using a palladium on carbon (Pd/C) catalyst.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Reduction: The nitro group in N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide can be reduced to an amine group using hydrogenation or other reducing agents like iron and hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, which can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas.
Reduction: Iron powder, hydrochloric acid.
Substitution: Various nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Reduction: N-tert-Butyl-N-methyl-p-phenylenediamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
Chemistry: : N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: : The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: : While not a drug itself, it serves as a precursor in the synthesis of pharmacologically active compounds.
Industry: : It is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide largely depends on its chemical reactivity. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds, influencing the compound’s interactions with biological molecules. The tert-butyl and methyl groups provide steric hindrance, affecting the compound’s overall reactivity and stability.
類似化合物との比較
N-tert-Butyl-N-methyl-p-phenylenediamine: Similar structure but with an amine group instead of a nitro group.
N-tert-Butyl-N-methylbenzamide: Lacks the nitro group, making it less reactive in redox reactions.
N-tert-Butyl-N-methyl-o-nitrobenzamide: Nitro group in the ortho position, affecting its chemical reactivity and steric properties.
Uniqueness: N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide is unique due to the combination of its nitro group and tert-butyl/methyl substituents, which confer specific reactivity and steric properties that are valuable in various chemical and industrial applications.
特性
CAS番号 |
54284-31-0 |
|---|---|
分子式 |
C12H16N2O3 |
分子量 |
236.27 g/mol |
IUPAC名 |
N-tert-butyl-N-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)13(4)11(15)9-5-7-10(8-6-9)14(16)17/h5-8H,1-4H3 |
InChIキー |
OWQGSQOMTFYNHF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2'-Nitro-N,N-diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B8652441.png)
![1-acetyl-3-trifluoromethyl-5,6-dihydro-8H-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B8652446.png)











![Propan-2-ol, 1-tert-butylamino-3-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-](/img/structure/B8652521.png)
